molecular formula C6H9N3O B8448234 3-cyclobutyl-1H-1,2,4-triazol-5(4H)-one

3-cyclobutyl-1H-1,2,4-triazol-5(4H)-one

Cat. No. B8448234
M. Wt: 139.16 g/mol
InChI Key: SZKNEUVTDSVPNB-UHFFFAOYSA-N
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Description

3-cyclobutyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

3-cyclobutyl-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C6H9N3O/c10-6-7-5(8-9-6)4-2-1-3-4/h4H,1-3H2,(H2,7,8,9,10)

InChI Key

SZKNEUVTDSVPNB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NNC(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of cyclobutane carboxylic acid (7.50 g, 74.9 mmol) in DCM (100 mL) was added oxalyl chloride (12.00 g, 95 mmol) followed by catalytic amount of DMF. The resultant mixture was stirred at RT for 1 h. The solvent from the reaction mixture was completely evaporated to a light coloured viscous mass. In a different RB flask, a suspension of semicarbazide hydrochloride (9.00 g, 81 mmol) in DCM (100 mL) was treated with triethylamine (18.00 g, 178 mmol) and stirred at −10° C. for 30 minutes. To the reaction mixture was added the acid chloride dissolved in DCM (20 mL) at the same temp and the resultant mixture was stirred at RT over night. The solvent from the reaction mixture was completely removed and the residue was stirred in MeCN (100 mL) for 1 h. The solids were collected by filtration, washed and dried. The solid was transferred to a RB flask and was treated with sodium hydroxide (7.50 g, 188 mmol) and water (20 mL). The resulting reaction mixture was heated at 100° C. for 3 h, cooled to RT, and acidified with conc. sulfuric acid. The solids were collected, washed sparingly with cold water, and dried to provide 3-cyclobutyl-1H-1,2,4-triazol-5(4H)-one, (6.40 g, 61.4% yield) as white solid. 1H NMR (400 MHz, DMSO-d6): δ 11.27 (s, 1H), 11.10 (s, 1H), 2.15 (m, 7H); MS (ESI) m/z: 140.1 (M+H+).
Name
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20 mL
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Reaction Step One
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0 (± 1) mol
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7.5 g
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12 g
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reactant
Reaction Step Three
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100 mL
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9 g
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Reaction Step Five
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100 mL
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18 g
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reactant
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[Compound]
Name
acid chloride
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0 (± 1) mol
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reactant
Reaction Step Seven
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resultant mixture
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0 (± 1) mol
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7.5 g
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20 mL
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0 (± 1) mol
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